molecular formula C7H6BrFO B061991 4-Bromo-2-fluorobenzyl alcohol CAS No. 188582-62-9

4-Bromo-2-fluorobenzyl alcohol

Cat. No. B061991
M. Wt: 205.02 g/mol
InChI Key: BWBJZMQPVBWEJU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl alcohol is a chemical compound of interest in various fields of chemistry and materials science. Its unique structure, consisting of a benzyl alcohol substituted with bromo and fluoro groups, makes it a versatile intermediate for synthesizing a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic properties.

Synthesis Analysis

The synthesis of 4-Bromo-2-fluorobenzyl alcohol and related compounds often involves the use of bromination and fluorination techniques on benzyl alcohols or their derivatives. For instance, a study discusses the use of o-bromobenzyl alcohol as a novel annulating reagent for the synthesis of polycyclic aromatic hydrocarbons through palladium-catalyzed reactions, indicating the potential pathways for synthesizing compounds like 4-Bromo-2-fluorobenzyl alcohol (Iwasaki et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluorobenzyl alcohol and its derivatives can be analyzed using various spectroscopic methods, including X-ray crystallography and NMR spectroscopy. These methods provide detailed information about the compound's geometric configuration, interatomic distances, and electronic environment, which are crucial for understanding its reactivity and properties. For example, the crystal structure and vibrational spectra of a closely related compound, 2-fluoro-4-bromobenzaldehyde, have been investigated to understand its molecular properties and interactions (Tursun et al., 2015).

Chemical Reactions and Properties

4-Bromo-2-fluorobenzyl alcohol participates in various chemical reactions, leveraging its bromo and fluoro substituents' reactivity. These reactions include nucleophilic substitutions, where the bromo group can be replaced by other nucleophiles, and electrophilic substitutions, where the electron-withdrawing effect of the fluoro group activates the benzyl ring towards electrophilic attack. The compound's reactivity is further illustrated in studies on bromination reactions and the synthesis of complex molecules, demonstrating its utility in organic synthesis (Nakatani et al., 1984).

Scientific Research Applications

  • 4-Bromo-2-fluorobenzyl alcohol has been used as a protective group in organic synthesis. For instance, Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced by means of the readily prepared benzyl bromide. This group is cleaved with tetrabutylammonium fluoride under specific conditions, demonstrating the utility of such protecting groups in complex organic syntheses (Crich, Li, & Shirai, 2009).

  • Saharan and Joshi (2016) explored the eco-friendly synthesis and characterization of halo-substituted benzyl alcohols, including 4-Bromo-2-fluorobenzyl alcohol, using biotransformation. This study highlights the potential for environmentally benign methods in the synthesis of complex organic molecules (Saharan & Joshi, 2016).

  • 4-Bromo-2-fluorobenzyl alcohol has been used in the synthesis of radiopharmaceuticals. Iwata et al. (2000) developed a method for preparing 4-[18F]fluorobenzyl halides from [18F]fluoride, crucial for positron emission tomography (PET) imaging. This underscores the importance of such compounds in medical imaging and diagnostics (Iwata et al., 2000).

  • Perich and Johns (1991) utilized 4-Bromo-2-fluorobenzyl alcohol in the synthesis of casein-related peptides and phosphopeptides. This indicates its role in the synthesis of biologically relevant compounds, further emphasizing its importance in biochemical research (Perich & Johns, 1991).

  • Additionally, its derivatives have been evaluated for antimycobacterial activities, as shown in the work by Sriram et al. (2010). They synthesized novel phthalazinyl derivatives containing 4-Bromo-2-fluorobenzyl alcohol for evaluation against mycobacterial species, demonstrating the compound's potential in developing new therapeutic agents (Sriram et al., 2010).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . The precautionary statements are P261, P264, P271, P301 + P312, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBJZMQPVBWEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370088
Record name 4-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzyl alcohol

CAS RN

188582-62-9
Record name 4-Bromo-2-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2-fluorophenyl)methanol
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Synthesis routes and methods

Procedure details

To a stirred solution of 4-Bromo-2-fluoro benzaldehyde (15 g, 79.36 mmol) in MeOH (100 mL) at −5° C. to 0° C. was added NaBH4 (6.0 g, 158.73 mmol) in equal portions and stirred at RT for 1 h until the starting material was completely consumed, as evidenced by TLC analysis. The reaction mixture was then diluted with ice cold water (100 mL) and concentrated under reduced pressure. The residue obtained on concentration was extracted with EtOAc (2×200 mL) and separated. The combined EtOAc layers were washed with brine solution (50 mL), dried over anhydrous NaSO4, filtered and concentrated to afford (4-bromo-2-fluorophenyl)methanol (30 g, 99% (from 2 batches))] as colorless oil (TLC solvent system: 30% EtOAc in PE; Rf: 0.3).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 2
4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 3
4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 4
4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 5
4-Bromo-2-fluorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluorobenzyl alcohol

Citations

For This Compound
3
Citations
R Fuerst, JY Choi, AM Knapinska, L Smith… - Bioorganic & medicinal …, 2018 - Elsevier
… 4-Bromo-2-fluorobenzyl alcohol (68) was converted into the boronic acid pinacol ester and coupled with methyl-5-bromofuran-2-carboxylate to give intermediate 69, which was then …
Number of citations: 15 www.sciencedirect.com
ME Jung, BT Chamberlain, CLC Ho… - ACS Medicinal …, 2014 - ACS Publications
… This protocol was convenient on the milligram scale and provided access to the previously undescribed 26 from 4-bromo-2-fluorobenzyl alcohol, 24. Compound 27 was synthesized …
Number of citations: 15 pubs.acs.org
DJ Phillips - 2018 - theses.gla.ac.uk
Palladium-catalysis is extremely important in fine chemical synthesis. This thesis looks at the development of new palladium-catalysed carbon–carbon bond formation reactions, with …
Number of citations: 4 theses.gla.ac.uk

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